(1-Azido-2-methylpropan-2-yl)benzene
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Overview
Description
(1-Azido-2-methylpropan-2-yl)benzene is an organic compound characterized by the presence of an azido group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azido-2-methylpropan-2-yl)benzene typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-methylpropan-2-ylbenzene with sodium azide in the presence of a suitable solvent such as acetonitrile . The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired azide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Azido-2-methylpropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Sodium Azide: Used in the initial synthesis of the compound.
Acetonitrile: Common solvent for the reaction.
Catalysts: Various catalysts can be used to facilitate cycloaddition reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(1-Azido-2-methylpropan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocyclic compounds.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of (1-Azido-2-methylpropan-2-yl)benzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of suitable catalysts and reaction conditions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 1-Azido-2-(1-ethoxy-2-methylpropan-2-yl)benzene
- N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
Uniqueness
(1-Azido-2-methylpropan-2-yl)benzene is unique due to its specific structure, which combines an azido group with a benzene ring
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(1-azido-2-methylpropan-2-yl)benzene |
InChI |
InChI=1S/C10H13N3/c1-10(2,8-12-13-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
FYCKIUZNIFCROI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN=[N+]=[N-])C1=CC=CC=C1 |
Origin of Product |
United States |
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